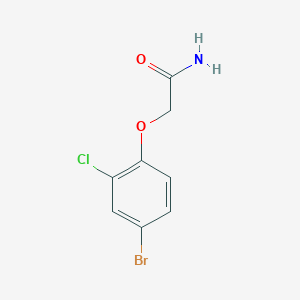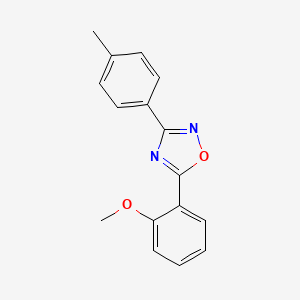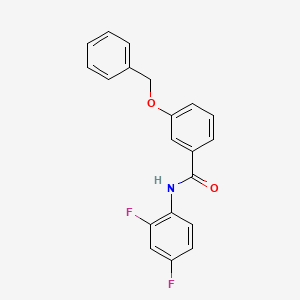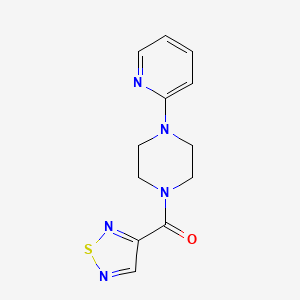
2-(4-bromo-2-chlorophenoxy)acetamide
説明
科学的研究の応用
Potential Pesticides
Research indicates that derivatives of 2-(4-chlorophenoxy)acetamide, which is chemically similar to 2-(4-bromo-2-chlorophenoxy)acetamide, may have potential as pesticides. For example, new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide and 2-(4-chlorophenoxy)acetohydrazide have been characterized and proposed as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Antibacterial Agents
Some derivatives of 2-(4-chlorophenoxy)methyl, related to 2-(4-bromo-2-chlorophenoxy)acetamide, have shown potential as antibacterial agents. A study synthesized various derivatives and found them to be effective against both gram-negative and gram-positive bacteria. Specifically, certain derivatives exhibited significant activity against bacterial strains such as S. typhi, K. pneumoniae, and S. aureus (Siddiqui et al., 2014).
Anticancer Agents
Compounds with a structure similar to 2-(4-bromo-2-chlorophenoxy)acetamide, like 4-chlorophenoxy acetamide derivatives, have been studied for their anticancer properties. Some of these derivatives have shown cytostatic activity, indicating their potential application in cancer treatment (Li, 1995).
Anticonvulsant and Antidepressant Activity
Research on compounds structurally related to 2-(4-bromo-2-chlorophenoxy)acetamide has demonstrated potential in anticonvulsant and antidepressant applications. For example, derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide showed significant reduction in immobility times in animal models, suggesting their use in treating depression and convulsions (Xie et al., 2013).
Learning and Memory Enhancement
Another derivative, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydroacridine-9-yl) acetamide, has been investigated for its effects on learning and memory ability in mice. The study found that this compound significantly enhanced learning and memory abilities in mice, indicating potential applications in cognitive enhancement or treatment of memory-related disorders (Yu Wen-guo, 2011).
作用機序
Bifenox, a similar compound, works by inhibiting the activity of the enzyme acetyl-coenzyme A carboxylase (ACCase), which is involved in the biosynthesis of fatty acids in plants. This leads to the disruption of the plant’s cell membranes, resulting in the death of the weed.
Safety and Hazards
While specific safety and hazards data for 2-(4-bromo-2-chlorophenoxy)acetamide is not available, similar compounds are known to pose certain risks. For instance, users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s also recommended to use personal protective equipment and ensure adequate ventilation .
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTUQVVYCXHAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(diethylamino)methyl]-4-methoxy-N-{4-[2-(4-methyl-3-nitrobenzoyl)carbonohydrazonoyl]phenyl}benzamide](/img/structure/B5747415.png)
![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)
![5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5747454.png)
![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)

![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)


![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)
